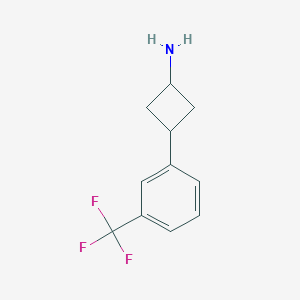
trans-3-(3-Trifluoromethylphenyl)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine is an organic compound with the molecular formula C11H12F3N It is characterized by the presence of a cyclobutane ring substituted with a trifluoromethylphenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzylamine with cyclobutanone in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), and requires careful temperature control to ensure the desired cis-configuration of the product.
Industrial Production Methods
Industrial production of cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclobutanamines.
Scientific Research Applications
cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the cyclobutane ring provides structural rigidity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- cis-3-(4-(Trifluoromethyl)phenyl)cyclobutanamine
- trans-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine
- cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanol
Uniqueness
cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine is unique due to its specific cis-configuration, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12F3N |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8/h1-4,8,10H,5-6,15H2 |
InChI Key |
SRHWDXIGQIWABB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13345981.png)

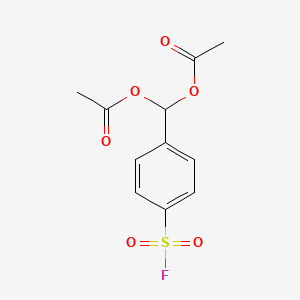
![(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B13346003.png)
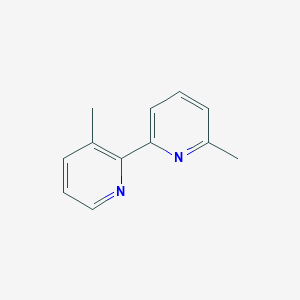
![(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine](/img/structure/B13346010.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13346024.png)
![2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B13346033.png)
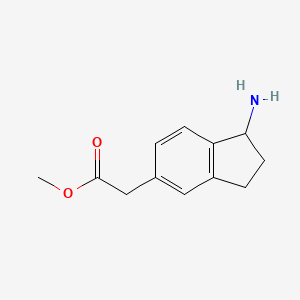
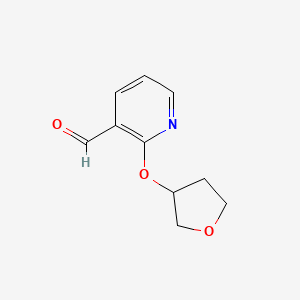
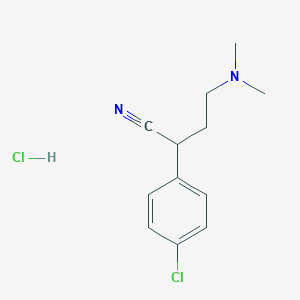
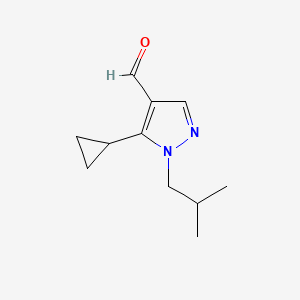
![1-[(4-Chlorophenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridinium Chloride](/img/structure/B13346050.png)
